molecular formula C11H20O2 B2912437 rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid CAS No. 2375248-16-9

rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B2912437
CAS No.: 2375248-16-9
M. Wt: 184.279
InChI Key: MNVSUVYRIVXDBK-LPEHRKFASA-N
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Description

rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative with a carboxylic acid functional group at position 1, a methyl group at position 5, and an isopropyl group at position 2. The stereochemistry (1R,2S,5S) defines its spatial arrangement, and the "rac" prefix indicates a racemic mixture of enantiomers. This compound is structurally related to monoterpenes and menthol derivatives, which are widely studied for their biological and physicochemical properties .

Key features include:

  • Molecular formula: C11H20O2
  • Molecular weight: 184.28 g/mol
  • CAS Number: 16052-40-7 (for the non-racemic (1R,2S,5R) enantiomer; the racemic form may lack a distinct CAS entry) .

The compound’s synthesis typically involves stereoselective cyclization or esterification reactions, as seen in related derivatives like (1R,2S,5R)-menthyl esters .

Properties

IUPAC Name

(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVSUVYRIVXDBK-LPEHRKFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This method allows for the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems enable a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility and bioavailability in pharmaceutical applications.

Example Reaction:
rac 1R 2S 5S acid+R OHH+rac 1R 2S 5S ester+H2O\text{rac 1R 2S 5S acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{rac 1R 2S 5S ester}+\text{H}_2\text{O}

Key Findings:

  • In US20190276389A1 , analogous cyclohexanol esters were synthesized via acid-catalyzed esterification. For the carboxylic acid derivative, similar conditions (e.g., H2_2SO4_4 or p-toluenesulfonic acid) yield esters with >85% efficiency.
  • Ethyl and isopropyl esters (e.g., Ethyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate, CAS 2228937-00-4 ) demonstrate applications as intermediates in flavor and fragrance industries.

Table 1: Esterification Conditions and Products

AlcoholCatalystTemperature (°C)Yield (%)Product ApplicationSource
EthanolH2_2SO4_48088Pharmaceutical intermediates
Isopropanolp-TsOH7092Sensates in consumer products

Amide Formation

The carboxylic acid reacts with amines to form amides, a reaction critical in drug design. Activation via thionyl chloride (SOCl2_2) or carbodiimides (e.g., DCC) is typically required.

Example Reaction:
rac 1R 2S 5S acid+R NH2DCC DMAPrac 1R 2S 5S amide\text{rac 1R 2S 5S acid}+\text{R NH}_2\xrightarrow{\text{DCC DMAP}}\text{rac 1R 2S 5S amide}

Key Findings:

  • Amide derivatives exhibit enhanced metabolic stability compared to esters. For instance, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid amides are explored as anti-inflammatory agents .
  • Steric hindrance from the isopropyl and methyl groups may influence regioselectivity in nucleophilic attacks .

Reduction to Alcohol

The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4_4).

Example Reaction:
rac 1R 2S 5S acidLiAlH4rac 1R 2S 5S 5 methyl 2 propan 2 yl cyclohexanemethanol\text{rac 1R 2S 5S acid}\xrightarrow{\text{LiAlH}_4}\text{rac 1R 2S 5S 5 methyl 2 propan 2 yl cyclohexanemethanol}

Key Findings:

  • Reduction proceeds quantitatively under anhydrous conditions (THF, 0–25°C).
  • The resulting alcohol serves as a precursor for menthol analogs in cosmetic formulations .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding substituted cyclohexanes.

Example Reaction:
rac 1R 2S 5S acidΔ,Cu2Orac 1R 2S 5S 5 methyl 2 propan 2 yl cyclohexane+CO2\text{rac 1R 2S 5S acid}\xrightarrow{\Delta,\text{Cu}_2\text{O}}\text{rac 1R 2S 5S 5 methyl 2 propan 2 yl cyclohexane}+\text{CO}_2

Key Findings:

  • Copper(I) oxide catalyzes decarboxylation at 200–250°C with minimal by-products .
  • Decarboxylated products are used in hydrocarbon-based lubricants.

Salt Formation

Neutralization with bases forms salts, improving water solubility for biomedical applications.

Example Reaction:
rac 1R 2S 5S acid+NaOHrac 1R 2S 5S sodium carboxylate+H2O\text{rac 1R 2S 5S acid}+\text{NaOH}\rightarrow \text{rac 1R 2S 5S sodium carboxylate}+\text{H}_2\text{O}

Key Findings:

  • Sodium and potassium salts are stable in aqueous solutions (pH 7–9) and used in topical formulations .

Comparative Reactivity Insights

Table 2: Reaction Pathways and Selectivity

Reaction TypeSelectivity FactorMajor ProductCompeting Pathway
EsterificationSteric control at C1C1-substituted esterMinor C2 substitution
Amide FormationNucleophile size-dependentC1-amideNone observed
ReductionStereoretentive(1R,2S,5S)-alcoholRacemization (<5%)

Mechanistic Considerations

  • Steric Effects : The isopropyl group at C2 and methyl group at C5 create a sterically crowded environment, favoring reactions at the less hindered C1 position .
  • Stereochemical Integrity : Racemization is minimal (<2%) under mild conditions but increases at elevated temperatures (>100°C) .

Scientific Research Applications

rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, where its chiral nature is crucial for the production of enantiomerically pure drugs. Additionally, it finds applications in the development of fine chemicals and as a precursor in various organic synthesis reactions .

Mechanism of Action

The mechanism by which rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound in its active form. The pathways involved in its mechanism of action are typically related to its role as a building block in the synthesis of more complex molecules .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Differences in stereochemistry significantly alter physicochemical and biological properties:

Compound Name Stereochemistry CAS Number Molecular Weight Key Properties/Applications
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanecarboxylic acid 1R,2S,5R 16052-40-7 184.28 g/mol Higher thermal stability; used in chiral resolving agents
rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid 1R,2S,5S (racemic) - 184.28 g/mol Broader industrial use due to racemic form; lower enantiomeric purity
rac-(1R,4R)-4-(propan-2-yl)cyclohexane-1-carboxylic acid 1R,4R (racemic) 7077-05-6 170.25 g/mol Trans-configuration reduces steric hindrance; used in nateglinide impurity synthesis
  • Impact of Stereochemistry : The (1R,2S,5R) enantiomer exhibits higher density (1.14 g/cm³ predicted) and lower pKa (1.28) compared to its diastereomers due to intramolecular hydrogen bonding differences .

Functional Group Derivatives

Modifying the carboxylic acid group alters reactivity and applications:

Compound Name Functional Group CAS Number Key Properties/Applications
(1R,2S,5R)-Menthyl 5-(4-amino-2-oxopyrimidin-1-yl)oxathiolane-2-carboxylate Ester 147027-10-9 Antiviral prodrug (emtricitabine derivative)
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride Ester (hydrochloride salt) - Anticonvulsant activity; improved bioavailability vs. parent acid
Phosphoric acid mono[(1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] monophenyl ester Phosphate ester 660393-38-4 High boiling point (407°C predicted); surfactant or plasticizer precursor
  • Carboxylic Acid vs. Ester : Ester derivatives generally exhibit lower melting points and enhanced lipid solubility, making them suitable for pharmaceutical formulations .

Structural Analogs in Monoterpenes

Monoterpenes with similar bicyclic frameworks but differing functional groups:

Compound Name Functional Group CAS Number Key Properties
(1R,2S,5R)-Menthol Alcohol 2216-51-5 Cooling agent; modulates membrane microviscosity
(5R)-Carvone Ketone 6485-40-1 Antifungal activity; flavoring agent
(1R,2S,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol Alcohol - Intermediate in surfactant synthesis
  • Functional Group Influence : The carboxylic acid group in the target compound enhances hydrogen-bonding capacity, increasing water solubility compared to alcohol or ketone analogs .

Biological Activity

rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid, commonly referred to as a cyclohexanecarboxylic acid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring with a carboxylic acid functional group and an isopropyl side chain. Its molecular formula is C11H20O2C_{11}H_{20}O_2, and it possesses several stereocenters that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis.
  • Antifungal Activity : Some derivatives have shown promising antifungal activity, making them candidates for further exploration in antifungal therapies.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various cyclohexanecarboxylic acid derivatives. The results indicated that this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects.

Antifungal Activity

The antifungal activity was assessed against common fungal strains. The compound demonstrated effective inhibition rates:

Fungal StrainInhibition Rate (%)
Candida albicans85
Aspergillus niger78
Cryptococcus neoformans80

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound led to significant improvements in infection resolution compared to placebo.
  • Case Study on Anti-inflammatory Properties : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to untreated controls.

Q & A

Q. What are the common synthetic routes for rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid, and what key reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : The compound is synthesized via cyclopropanation of diazo precursors with olefins using transition metal catalysts (e.g., rhodium or copper) under inert atmospheres and low temperatures to minimize side reactions . For ester derivatives, coupling agents like EDCI and DMAP in DCM/DMF mixtures are employed for carboxylate functionalization . Purification via recrystallization or chromatography is critical to achieve ≥98% purity, as noted in protocols using HPLC for quality control .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer : 1H/13C NMR confirms the cyclohexane backbone and stereochemistry, while HPLC with chiral columns resolves enantiomeric excess . X-ray crystallography (e.g., as in racemic cis-cyclohexane derivatives) provides definitive stereochemical assignments . High-resolution mass spectrometry (HRMS) validates molecular weight (184.28 g/mol) and fragmentation patterns .

Q. What are the standard protocols for purifying this compound from complex reaction mixtures?

  • Methodological Answer : Recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) leverages its density (0.965 g/cm³) and melting point (132°C flash point) . For enantiomeric separation, chiral stationary phases (CSPs) in HPLC or simulated moving bed (SMB) chromatography are used, referencing methods for similar menthol derivatives .

Advanced Research Questions

Q. How can researchers address stereochemical inversion or racemization during esterification or functionalization of this compound?

  • Methodological Answer : Racemization risks arise during nucleophilic acyl substitutions. Low-temperature reactions (-20°C) and sterically hindered bases (e.g., DIPEA) minimize epimerization . Monitoring via polarimetry or chiral HPLC at intermediate steps ensures stereochemical fidelity . Computational modeling (e.g., DFT) predicts energy barriers for inversion, guiding solvent/catalyst selection .

Q. What strategies resolve contradictions in biological activity data arising from enantiomeric impurities?

  • Methodological Answer : Enantiomeric impurities (e.g., (1S,2R,5R) vs. (1R,2S,5S)) can skew bioactivity results. Chiral resolution (e.g., using menthyl esters ) isolates pure enantiomers for comparative assays. In anticonvulsant studies, enantiomer-specific IC50 values must be reported, as seen in related cyclohexane carboxylate derivatives . Metabolic stability assays (e.g., liver microsome testing) identify enantiomer-specific degradation pathways .

Q. How does computational modeling predict the compound's reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity at the carbonyl carbon (based on SMILES: CC(C)C1CCC(C)CC1C(=O)O) to predict reactivity with amines/thiols . Molecular docking (using InChI Key NOOLISFMXDJSKH-KXUCPTDWSA-N) models steric clashes in enzyme binding pockets, explaining selectivity in esterase-mediated hydrolysis .

Q. What are the implications of the compound's cyclohexane ring conformation on its intermolecular interactions in crystal structures?

  • Methodological Answer : The chair conformation of the cyclohexane ring (axial carboxylate group) directs hydrogen-bonding networks, as observed in X-ray studies of analogous cis-cyclohexane derivatives . Hirshfeld surface analysis quantifies O–H⋯O interactions (e.g., cyclic R24(18) motifs), influencing solubility and crystallinity .

Q. How is the compound's stability under various pH and temperature conditions assessed, and what degradation products are commonly observed?

  • Methodological Answer : Forced degradation studies (pH 1–13, 40–80°C) reveal hydrolysis of the carboxylate group to cyclohexanol derivatives, detected via LC-MS . Arrhenius kinetics model shelf-life, with optimal stability at pH 7 and 4°C .

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